![molecular formula C9H7F2I B13489563 5-Cyclopropyl-1,3-difluoro-2-iodobenzene](/img/structure/B13489563.png)
5-Cyclopropyl-1,3-difluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C9H7F2I This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an iodine atom attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide, 1,3-difluorobenzene, and iodine.
Synthetic Route: One common method involves the halogenation of 1,3-difluorobenzene to introduce the iodine atom. This can be achieved through a reaction with iodine and a suitable oxidizing agent.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
5-Cyclopropyl-1,3-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound makes it highly reactive in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1,3-difluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1,3-difluoro-2-iodobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-1,3-difluoro-2-iodobenzene can be compared with other similar compounds, such as:
1,3-Difluoro-5-iodobenzene: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
The unique combination of the cyclopropyl, fluorine, and iodine substituents in this compound distinguishes it from other related compounds and contributes to its specific chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H7F2I |
---|---|
Molekulargewicht |
280.05 g/mol |
IUPAC-Name |
5-cyclopropyl-1,3-difluoro-2-iodobenzene |
InChI |
InChI=1S/C9H7F2I/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
InChI-Schlüssel |
QCHSHFKOWIYVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C(=C2)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.